5'-Azido-5'-deoxythymidine-d3
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Overview
Description
5’-Azido-5’-deoxythymidine-d3 is a thymidine-based compound that has been modified to include an azido group at the 5’ position and deuterium atoms at specific positions. This compound is a stable isotope-labeled version of 5’-Azido-5’-deoxythymidine, which is known for its selective inhibition of HIV-1. The molecular formula of 5’-Azido-5’-deoxythymidine-d3 is C10H10D3N5O4, and it has a molecular weight of 270.26 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Azido-5’-deoxythymidine-d3 typically involves the modification of thymidineThe reaction conditions often involve the use of azidating agents and deuterium sources under controlled conditions to ensure the selective incorporation of these groups .
Industrial Production Methods
Industrial production of 5’-Azido-5’-deoxythymidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5’-Azido-5’-deoxythymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted azido groups.
Reduction Reactions: The major product is 5’-Amino-5’-deoxythymidine-d3.
Oxidation Reactions: Oxidized derivatives of the compound.
Scientific Research Applications
5’-Azido-5’-deoxythymidine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving nucleic acid synthesis and modification.
Medicine: Investigated for its potential as an anti-HIV agent due to its selective inhibition of HIV-1 reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-Azido-5’-deoxythymidine-d3 involves its incorporation into the viral DNA during reverse transcription. The azido group at the 5’ position prevents the formation of phosphodiester linkages, leading to the termination of DNA chain elongation. This inhibition of DNA synthesis is crucial for its antiviral activity, particularly against HIV-1 .
Comparison with Similar Compounds
Similar Compounds
5’-Azido-5’-deoxythymidine: The non-deuterated version of the compound.
Zidovudine (AZT): Another thymidine analog with an azido group, widely used as an antiretroviral drug.
3’-Azido-3’-deoxythymidine: A similar compound with the azido group at the 3’ position
Uniqueness
5’-Azido-5’-deoxythymidine-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1/i1D3 |
InChI Key |
GKEHVJFBPNPCKI-BXKFBODDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |
Origin of Product |
United States |
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